3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid
Description
3-[2,4,5-Tris(3-carboxyphenyl)phenyl]benzoic acid is a highly branched aromatic carboxylic acid with a central benzene ring substituted by three 3-carboxyphenyl groups at the 2-, 4-, and 5-positions, further linked to a benzoic acid moiety. This structure confers multiple carboxyl groups, enabling strong coordination capabilities with metal ions, making it a candidate for applications in metal-organic frameworks (MOFs), catalysis, or pharmaceutical research . The compound is listed under synonyms such as "1,2,4,5-Tetrakis(3-carboxyphenyl)benzene" in supplier databases, indicating its relevance in specialized chemical synthesis .
Properties
IUPAC Name |
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O8/c35-31(36)23-9-1-5-19(13-23)27-17-29(21-7-3-11-25(15-21)33(39)40)30(22-8-4-12-26(16-22)34(41)42)18-28(27)20-6-2-10-24(14-20)32(37)38/h1-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUJAYRFYGWSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC=C3)C(=O)O)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid involves the following steps:
Starting Material: 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water bath at 170°C for 24 hours.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly alkaline pH.
Precipitation: Hydrochloric acid (HCl) is added to the neutralized solution to precipitate the product.
Purification: The precipitated product is filtered, washed, and dried under vacuum to obtain the final compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxyl groups to form alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings[][3].
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) under appropriate conditions[][3].
Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and other aromatic compounds[3][3].
Scientific Research Applications
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with specific molecular targets and pathways, leading to various biological and chemical effects. The compound’s tricarboxylic structure allows it to act as a tritopic bridging ligand, facilitating the formation of metal-organic frameworks (MOFs) and other advanced materials .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s tris(3-carboxyphenyl) groups enhance water solubility and metal-binding capacity compared to TAPAc’s lipophilic alkyl chains .
- Unlike the amide-linked tribenzoic acid in , the target compound lacks nitrogen-based linkages, which may reduce hydrogen-bonding versatility but increase thermal stability.
- Compared to caffeic acid , the target’s larger size and multiple carboxyl groups could amplify anti-proliferative or antioxidant effects, though this requires empirical validation.
Biological Activity
3-[2,4,5-tris(3-carboxyphenyl)phenyl]benzoic acid (H3BTB) is a complex organic compound notable for its potential biological activities, particularly in anticancer and antimicrobial applications. Its structure features multiple carboxylic acid groups, which enhance its reactivity and interaction with biological targets.
H3BTB primarily exerts its biological effects through DNA groove binding , where it interacts with the DNA helix. This binding can lead to the unwinding of DNA, disrupting normal cellular processes and potentially inducing apoptosis in cancer cells. The compound's carboxylic acid groups enable various interactions, including hydrogen bonding and ionic interactions, which are crucial for its biological activity.
Pharmacokinetics
The pharmacokinetic profile of H3BTB indicates that its solubility in solvents like tetrahydrofuran may influence its bioavailability and efficacy in biological systems. The stability of H3BTB in various environmental conditions is also a critical factor that affects its long-term effects on cellular functions.
Anticancer Activity
Research has shown that H3BTB exhibits promising anticancer properties . In vitro studies indicate that the compound can significantly inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism involves the disruption of DNA integrity due to groove binding.
Antimicrobial Properties
Additionally, H3BTB has been evaluated for its antimicrobial activity . Preliminary studies suggest that it may have potential as an antimicrobial agent, although further research is needed to fully elucidate its efficacy against specific pathogens.
Case Studies
- Study on Anticancer Effects : A recent study demonstrated that H3BTB significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of H3BTB against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, suggesting moderate antimicrobial activity.
Comparative Analysis
The following table summarizes the biological activities of H3BTB compared to similar compounds:
| Compound Name | Biological Activity | Mechanism of Action | Notable Features |
|---|---|---|---|
| H3BTB | Anticancer, Antimicrobial | DNA groove binding | Tripodal structure with multiple carboxylic groups |
| 1,3,5-Tris(4-carboxyphenyl)benzene | Anticancer | DNA binding | Star-shaped molecule used in MOFs |
| 4-Carboxybenzoic Acid | Limited antimicrobial | Enzyme inhibition | Simpler structure, widely used in organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
